molecular formula C15H18N4OS2 B1430427 5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine CAS No. 1461714-66-8

5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

Cat. No.: B1430427
CAS No.: 1461714-66-8
M. Wt: 334.5 g/mol
InChI Key: SIEIMEFYCZOMNH-UHFFFAOYSA-N
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Description

The compound “5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine” is an impurity of Edoxaban . Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor .


Chemical Reactions Analysis

This compound is used in the synthesis of N-(2-acylaminoaryl or 2-acylamino heterocyclic)methyl thiazole-2-carboxamides as antithrombotic drugs . It can also be used in the synthesis of diamide derivatives (FXa inhibitors) .

Mechanism of Action

Target of Action

The compound “5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine” is an impurity of Edoxaban . Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor . Therefore, the primary target of this compound is likely to be Factor Xa , a key enzyme in the coagulation cascade that plays a crucial role in blood clotting.

Biochemical Analysis

Biochemical Properties

5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. This compound is known to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes suggests that the compound may influence metabolic pathways and the detoxification processes in cells . Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with other biomolecules, further influencing its biochemical activity.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been shown to affect cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation . It also influences gene expression by modulating transcription factors and other regulatory proteins. Furthermore, the compound impacts cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of ATP and other metabolites.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating their activity. For instance, the compound can inhibit the activity of certain kinases by competing with ATP for binding sites, thereby preventing phosphorylation events essential for signal transduction . Additionally, it can induce changes in gene expression by interacting with DNA-binding proteins and altering chromatin structure.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to light or high temperatures . Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular function, such as the upregulation of detoxifying enzymes and alterations in metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At low doses, the compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant harm. At higher doses, the compound can induce toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s interaction with critical cellular components and the generation of reactive oxygen species.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions facilitate the compound’s excretion from the body. Additionally, the compound can influence metabolic flux by altering the activity of key enzymes in glycolysis and the tricarboxylic acid cycle.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . It can accumulate in certain tissues, such as the liver and kidneys, where it exerts its biochemical effects. The distribution pattern of the compound is influenced by its physicochemical properties, including its solubility and affinity for cellular membranes.

Subcellular Localization

Within cells, this compound is localized to specific subcellular compartments. It is predominantly found in the cytoplasm and the nucleus, where it interacts with various biomolecules . The compound’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific organelles. For example, the presence of nuclear localization signals allows the compound to enter the nucleus and modulate gene expression.

Properties

IUPAC Name

bis(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4OS2/c1-18-5-3-9-11(7-18)21-14(16-9)13(20)15-17-10-4-6-19(2)8-12(10)22-15/h3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEIMEFYCZOMNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC(=N2)C(=O)C3=NC4=C(S3)CN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461714-66-8
Record name 5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Reactant of Route 2
Reactant of Route 2
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Reactant of Route 3
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Reactant of Route 4
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Reactant of Route 5
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine
Reactant of Route 6
Reactant of Route 6
5-methyl-2-{5-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine-2-carbonyl}-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine

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